

Application Notes and Protocols for Tetrahydroxydiboron in Cross-Coupling Reactions

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Compound of Interest

Compound Name: Tetrahydroxydiboron

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These application notes provide detailed protocols for the use of **tetrahydroxydiboron** [B₂(OH)₄], also known as bis-boronic acid (BBA), in palladium-catalyzed cross-coupling reactions. **Tetrahydroxydiboron** serves as an atom-economical and highly efficient reagent for the synthesis of aryl- and heteroarylboronic acids, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[1] The methods outlined below are suitable for a wide range of substrates and offer significant advantages over traditional borylating agents like bis(pinacolato)diboron (B₂Pin₂), including simplified purification and reduced waste.[2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of C(sp²)–C(sp²) bonds.[1] A critical step in this process is the formation of the organoboron reagent. **Tetrahydroxydiboron** has emerged as a superior boron source for the direct synthesis of boronic acids from aryl and heteroaryl halides.[3][4][5] This approach allows for a convenient one-pot, two-step borylation/Suzuki-Miyaura cross-coupling sequence, streamlining the synthesis of complex biaryl and heteroaryl structures.[3][4]

Recent advancements have led to the development of robust palladium-based catalyst systems that are effective for a broad scope of substrates, including challenging heteroaryl

halides.[1] The addition of ethylene glycol has been shown to improve reaction yields, reduce the required loading of **tetrahydroxydiboron**, and accelerate reaction times.[1][6]

Experimental Protocols

This protocol describes the synthesis of aryl- and heteroarylboronic acids from their corresponding halides using a palladium catalyst and **tetrahydroxydiboron**.

Materials:

- Aryl or heteroaryl halide (1.0 mmol)
- **Tetrahydroxydiboron** [B₂(OH)₄] (1.5 equiv)
- Potassium acetate (KOAc) (3.0 equiv)
- XPhos Pd G2 catalyst (2 mol %)
- 1,4-Dioxane (0.2 M)
- Nitrogen or Argon atmosphere

Procedure:

- To an oven-dried reaction vessel, add the aryl or heteroaryl halide, **tetrahydroxydiboron**, potassium acetate, and the XPhos Pd G2 catalyst.
- Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
- Add 1,4-dioxane via syringe.
- Stir the reaction mixture at 80 °C.
- Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 16 hours.
- Upon completion, cool the reaction mixture to room temperature.

- The resulting mixture containing the boronic acid can be used directly in a subsequent Suzuki-Miyaura coupling or worked up to isolate the boronic acid.

Work-up Procedure (for isolation of boronic acid):

- Add water to the reaction mixture and stir for 15 minutes.
- Acidify the mixture to pH 2-3 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude boronic acid.
- The crude product can be purified by recrystallization or column chromatography if necessary.

This protocol details a highly efficient one-pot procedure that combines the borylation of an aryl/heteroaryl halide with a subsequent Suzuki-Miyaura coupling without the need to isolate the intermediate boronic acid.^[4]

Materials:

- Step 1 (Borylation):
 - Aryl halide 1 (1.0 mmol)
 - **Tetrahydroxydiboron** [B₂(OH)₄] (1.1 equiv)
 - Potassium acetate (KOAc) (3.0 equiv)
 - XPhos Pd G2 catalyst (2 mol %)
 - 1,4-Dioxane (0.2 M)
- Step 2 (Cross-Coupling):
 - Aryl halide 2 (1.0 equiv relative to Aryl halide 1)

- Aqueous potassium carbonate (K_2CO_3) solution (2 M, 3.0 equiv)

Procedure:

- Borylation Step:

- In an oven-dried reaction vessel, combine Aryl halide 1, **tetrahydroxydiboron**, potassium acetate, and the XPhos Pd G2 catalyst.
- Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
- Add 1,4-dioxane and stir the mixture at 80 °C.
- Monitor the borylation reaction by TLC or LC-MS until consumption of the starting aryl halide is complete (typically 2-4 hours).

- Cross-Coupling Step:

- Cool the reaction mixture to room temperature.
- To the same reaction vessel, add Aryl halide 2 and the aqueous potassium carbonate solution.
- Stir the reaction mixture at 80 °C overnight.
- Monitor the cross-coupling reaction by TLC or LC-MS.

- Work-up:

- Cool the reaction mixture to room temperature.
- Add water and extract with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The following tables summarize the yields of representative borylation and one-pot Suzuki-Miyaura cross-coupling reactions using **tetrahydroxydiboron**.

Table 1: Palladium-Catalyzed Borylation of Aryl Chlorides with **Tetrahydroxydiboron**[\[3\]](#)[\[4\]](#)

Entry	Aryl Chloride	Product	Yield (%)
1	4-Chloroanisole	4-Methoxyphenylboronic acid	95
2	4-Chlorotoluene	4-Methylphenylboronic acid	92
3	1-Chloro-4-(trifluoromethyl)benzene	4-(Trifluoromethyl)phenylboronic acid	88
4	2-Chloropyridine	Pyridin-2-ylboronic acid	75

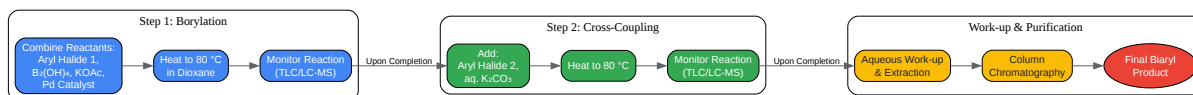
Reaction conditions: Aryl chloride (1.0 mmol), B₂(OH)₄ (1.5 equiv), KOAc (3.0 equiv), XPhos Pd G2 (2 mol %), 1,4-dioxane, 80 °C, 16 h.

Table 2: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling of Aryl Chlorides[\[4\]](#)

Entry	Aryl Chloride 1	Aryl Chloride 2	Product	Yield (%)
1	4-Chloroanisole	4-Chlorotoluene	4-Methoxy-4'-methyl-1,1'-biphenyl	85
2	4-Chlorotoluene	1-Chloro-4-fluorobenzene	4-Fluoro-4'-methyl-1,1'-biphenyl	82
3	1-Chloro-4-(trifluoromethyl)benzene	4-Chloroanisole	4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl	78
4	2-Chloropyridine	4-Chlorotoluene	2-(p-Tolyl)pyridine	65

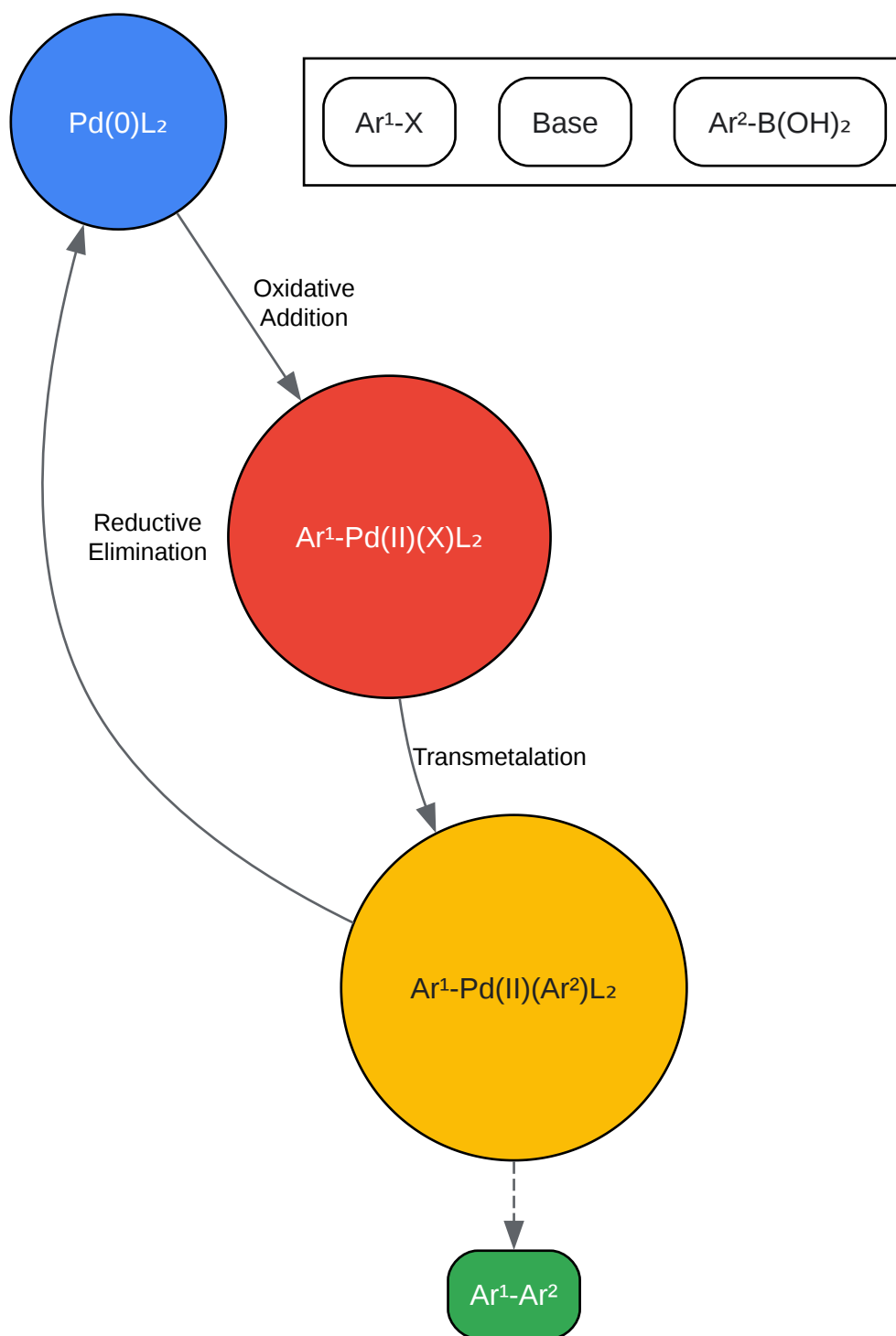
Reaction conditions: Step 1: Aryl chloride 1 (1.0 mmol), B₂(OH)₄ (1.1 equiv), KOAc (3.0 equiv), XPhos Pd G2 (2 mol %), 1,4-dioxane, 80 °C, 2 h. Step 2: Aryl chloride 2 (1.0 equiv), aq. K₂CO₃ (3.0 equiv), 80 °C, 16 h.

Visualizations



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Caption: One-Pot Borylation/Suzuki-Miyaura Workflow.



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Caption: Suzuki-Miyaura Catalytic Cycle.

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